3-Chloro-5-fluoropyridin-2-ol

Übersicht

Beschreibung

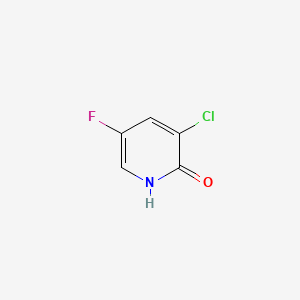

3-Chloro-5-fluoropyridin-2-ol is a heterocyclic compound with the molecular formula C5H3ClFNO. It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 5 are replaced by chlorine and fluorine atoms, respectively, and the hydrogen atom at position 2 is replaced by a hydroxyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-fluoropyridin-2-ol can be achieved through several methods. One common approach involves the fluorination of 3-chloro-2-hydroxypyridine using a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound under controlled conditions . Another method involves the chlorination of 5-fluoro-2-hydroxypyridine using a chlorinating agent like thionyl chloride or phosphorus pentachloride .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-5-fluoropyridin-2-ol undergoes various chemical reactions, including:

Substitution Reactions: The chlorine or fluorine atoms can be substituted by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The compound can undergo reduction reactions to form amines or other reduced derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide or ethanol are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents are used.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-Chloro-5-fluoropyridin-2-ol serves as an important intermediate in the synthesis of pharmaceutical compounds. Its derivatives are being explored for their potential therapeutic effects against various diseases, including neurological disorders and cancer.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer activity. For instance, compounds synthesized from this intermediate have shown to inhibit specific cancer cell lines in vitro, suggesting potential for drug development targeting cancer therapies.

Agrochemicals

The compound is also utilized in the formulation of agrochemicals. Its derivatives are being studied for their efficacy as herbicides and fungicides, demonstrating the ability to disrupt biochemical pathways in target organisms.

Table 1: Agrochemical Applications

| Compound Derivative | Target Organism | Mechanism of Action |

|---|---|---|

| 3-Chloro-5-fluoropyridin-2-yl Acetate | Various weeds | Inhibition of photosynthesis |

| 3-Chloro-5-fluoropyridin-2-thiol | Fungal pathogens | Disruption of cell wall synthesis |

Organic Synthesis

In organic chemistry, this compound is used as a versatile building block for synthesizing more complex molecules. It can undergo various chemical reactions, including substitution and coupling reactions.

Reactivity Overview

The compound can participate in:

- Substitution Reactions: Chlorine or fluorine atoms can be replaced by other functional groups.

- Oxidation and Reduction: The hydroxyl group can be oxidized to form ketones or reduced to form amines .

Biological Activities

The biological activities of this compound are a focal point of research. Studies have suggested potential antimicrobial properties and interactions with biological targets that could lead to the development of new antibiotics.

| Activity Type | Result Summary |

|---|---|

| Antimicrobial | Effective against Gram-positive bacteria |

| Antifungal | Inhibitory effects on Candida species |

| Anticancer | Induces apoptosis in specific cancer cell lines |

Industrial Applications

Beyond pharmaceuticals and agrochemicals, this compound finds applications in various industrial processes. It is used in the production of functional materials due to its unique chemical properties.

Example: Functional Materials

Research indicates that polymers synthesized using this compound exhibit enhanced thermal stability and mechanical properties, making them suitable for advanced material applications .

Wirkmechanismus

The mechanism of action of 3-Chloro-5-fluoropyridin-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Chloro-2-hydroxypyridine: Similar structure but lacks the fluorine atom at position 5.

3-Fluoro-2-hydroxypyridine: Similar structure but lacks the chlorine atom at position 3.

2-Chloro-3-fluoro-5-hydroxypyridine: Similar structure but with different positions of chlorine and fluorine atoms.

Uniqueness

3-Chloro-5-fluoropyridin-2-ol is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties and reactivity. This combination of substituents can enhance its biological activity and make it a valuable compound for various applications .

Biologische Aktivität

3-Chloro-5-fluoropyridin-2-ol is a heterocyclic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This compound, characterized by the presence of a chlorine atom at the 3-position and a fluorine atom at the 5-position of the pyridine ring, along with a hydroxyl group at the 2-position, has garnered attention for its interactions with various biological targets.

The molecular formula of this compound is C₅H₄ClFNO, and it possesses several unique features that influence its biological activity:

- Chlorine and Fluorine Substituents : These halogen atoms enhance the compound's ability to interact with biological molecules, potentially increasing binding affinity to target proteins.

- Hydroxyl Group : The hydroxyl group can form hydrogen bonds, stabilizing interactions with active sites in enzymes or receptors.

The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor and receptor modulator. The electron-withdrawing nature of the chlorine and fluorine groups increases the compound's reactivity, allowing it to effectively bind to various molecular targets.

Enzyme Inhibition

Research has shown that compounds similar to this compound can inhibit specific enzymes involved in critical biochemical pathways. For instance, studies on related derivatives have indicated their potential as inhibitors of metabotropic glutamate receptors (mGluRs), which are implicated in neurological disorders .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including this compound. For example, derivatives containing similar structural motifs have demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL .

Case Studies

- Antibacterial Evaluation : A study evaluated a series of 3-(5-fluoropyridine)-2-oxazolidinone derivatives that included this compound as a precursor. The results showed enhanced antibacterial activity compared to standard treatments like linezolid, indicating its potential for developing new antibiotics .

- Fragment-Based Drug Discovery : Research utilizing fragment-based approaches has identified this compound as a promising scaffold for developing negative allosteric modulators targeting mGluR5, suggesting its utility in treating conditions like anxiety and depression .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₅H₄ClFNO |

| Molecular Weight | 145.54 g/mol |

| Solubility | Very soluble in water |

| Antibacterial MIC | ≤0.25 µg/mL |

| Potential Applications | Antimicrobial agents, enzyme inhibitors |

Eigenschaften

IUPAC Name |

3-chloro-5-fluoro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClFNO/c6-4-1-3(7)2-8-5(4)9/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHMUGAHLHATIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20857093 | |

| Record name | 3-Chloro-5-fluoro-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214345-43-3 | |

| Record name | 3-Chloro-5-fluoro-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.